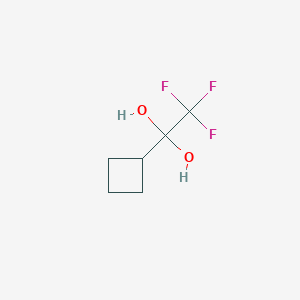

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol

Description

Properties

IUPAC Name |

1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5(10,11)4-2-1-3-4/h4,10-11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTHYFLQXVSNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methodology

| Step | Description | Key Parameters | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Cyclobutylmethanol is prepared or procured as the cyclobutyl precursor. | Purity > 98% preferred | Ensures minimal side reactions |

| 2. Fluorination Reaction | Cyclobutylmethanol reacts with trifluoromethane in the presence of a Lewis acid catalyst. | Catalyst: Lewis acid (e.g., BF3, AlCl3) Temperature: Controlled (typically 0-50°C) Pressure: Elevated to maintain trifluoromethane in solution | Careful control avoids over-fluorination or decomposition |

| 3. Reaction Monitoring | Reaction progress monitored by chromatographic techniques (GC-MS, HPLC). | Sampling intervals every 30 min | Ensures optimal reaction time |

| 4. Work-up and Purification | Post-reaction mixture is quenched, extracted, and purified by distillation or chromatography. | Solvent: Organic solvents such as dichloromethane or ethyl acetate | Removal of catalyst residues and byproducts |

| 5. Product Characterization | Final product characterized by NMR, IR, and mass spectrometry to confirm structure and purity. | NMR: ^1H, ^13C, ^19F | Confirms trifluoroethane-1,1-diol structure |

Reaction Scheme Summary

The core reaction can be summarized as follows:

$$

\text{Cyclobutylmethanol} + \text{Trifluoromethane} \xrightarrow[\text{Lewis acid}]{\text{controlled temp, pressure}} \text{1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol}

$$

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: Industrial production often employs continuous flow fluorination reactors to enhance safety, control, and yield.

- Catalyst Optimization: Advanced Lewis acid catalysts or catalyst supports improve reaction efficiency and selectivity.

- Temperature and Pressure Control: Maintaining optimal conditions prevents side reactions and degradation.

- Post-Reaction Treatment: Efficient washing, drying, and solvent recovery steps are essential for product purity and environmental compliance.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Lewis acid (e.g., BF3) | Supported Lewis acid catalysts |

| Temperature Range | 0–50°C | Precise control via automated systems |

| Pressure | Elevated (to dissolve trifluoromethane) | Continuous pressure regulation |

| Reaction Time | Hours | Optimized to minutes in flow systems |

| Purification | Chromatography, distillation | Large-scale distillation and extraction |

| Yield | Moderate to high (60-80%) | High (>85%) with process optimization |

Research Findings and Notes

- The fluorination step is critical and must be optimized to prevent over-fluorination or decomposition of the cyclobutyl ring.

- The choice of Lewis acid catalyst influences both yield and selectivity.

- Reaction conditions such as temperature and pressure must be finely tuned to balance reactivity and stability.

- The compound shows promising biological activities, which justifies the development of scalable and efficient synthetic routes.

- Industrial methods favor continuous flow processes for safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or amines as major products.

Substitution: Substitution reactions can lead to the formation of various derivatives, including esters and ethers.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development in oncology.

- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast and lung cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |

1.2 BTK Inhibition

The compound has been investigated for its role as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a critical enzyme in B-cell receptor signaling pathways, making it a target for treating B-cell malignancies.

- Research Findings : Preliminary data suggests that this compound can effectively inhibit BTK activity in vitro, leading to reduced survival of malignant B-cells.

Materials Science Applications

2.1 Fluorinated Polymers

Due to its trifluoromethyl group, this compound can serve as a building block for synthesizing fluorinated polymers with desirable properties such as chemical resistance and thermal stability.

- Application Example : The incorporation of this compound into polymer matrices has been shown to enhance the mechanical strength and hydrophobicity of the resulting materials.

Table 2: Properties of Polymers Modified with this compound

| Property | Control Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Water Contact Angle (°) | 80 | 110 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Environmental Chemistry Applications

3.1 Green Solvents

The compound's properties make it suitable as a potential green solvent in various chemical processes. Its low toxicity and high solvating power are advantageous for sustainable chemistry practices.

- Case Study : In solvent extraction processes for metal recovery, using this compound reduced solvent emissions significantly compared to traditional organic solvents.

Mechanism of Action

The mechanism by which 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets, leading to specific biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Stability

Hexafluorocyclobutane-1,1-diol

- Structure : Features a fully fluorinated cyclobutane ring (C4F6(OH)2).

- Stability : Enhanced thermal and chemical stability due to electron-withdrawing fluorine atoms, which strengthen C–F bonds and reduce susceptibility to oxidation .

- Comparison : The cyclobutyl group in 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol lacks full fluorination, likely reducing stability relative to hexafluorocyclobutane-1,1-diol.

2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol

- Structure: Aromatic isoquinoline substituent attached to the trifluoroethane-diol core.

- Crystallography : Exhibits planar geometry at the diol moiety with O–H···N hydrogen bonding stabilizing the structure .

2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol

- Reactivity : Forms stable hydrates under oxidative conditions (49% yield in catalytic reactions), attributed to electron-deficient nitro groups enhancing electrophilicity .

- Comparison : The electron-donating cyclobutyl group in this compound may reduce electrophilicity, affecting hydrate formation kinetics.

Physicochemical Properties

Biological Activity

1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H10F3O2

- Molecular Weight : 182.14 g/mol

- Structure : The compound features a cyclobutyl group attached to a trifluoroethane moiety with two hydroxyl groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

- Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.

- Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.

Cytotoxicity

The compound has been evaluated for cytotoxic effects on human cell lines. A study reported:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC50 Values :

- HeLa: 30 µg/mL

- MCF-7: 25 µg/mL

These results suggest potential applications in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, facilitating better cell membrane penetration.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various fluorinated alcohols, including this compound. The study concluded that the presence of trifluoromethyl groups significantly enhances antimicrobial activity compared to non-fluorinated analogs.

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were tested on human cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclobutyl-2,2,2-trifluoroethane-1,1-diol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves two key steps:

Cyclobutane Ring Formation : Precursors like cyclobutane derivatives (e.g., cyclobutane-1,1-diyldiethanol) are synthesized via [2+2] photocycloaddition or ring-closing metathesis under controlled temperatures (e.g., −78°C to 25°C) to minimize ring strain .

Fluorination : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate in the presence of copper catalysts. Base-mediated reactions (e.g., KOH/EtOH) are employed to stabilize intermediates .

- Optimization : Yield improvements (>70%) are achieved via inert atmospheres (N₂/Ar) and low-temperature quenching to prevent decomposition.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR detects trifluoromethyl signals (δ −60 to −70 ppm), while ¹H NMR confirms cyclobutane protons (δ 2.5–3.5 ppm, multiplet) .

- X-ray Crystallography : Resolves bond angles (e.g., cyclobutane ring ~88°) and spatial arrangement of hydroxyl/trifluoromethyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 218.05 for C₇H₁₀F₃O₂) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 80°C due to cyclobutane ring strain; stability is enhanced in anhydrous solvents (e.g., THF) .

- pH Sensitivity : Hydroxyl groups undergo esterification in acidic conditions (pH < 3) or oxidation in basic media (pH > 10). Buffered solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for optimizing trifluoromethyl group introduction?

- Methodological Answer :

- Reaction Path Search : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for fluorination steps, identifying energy barriers (ΔG‡ ~25–30 kcal/mol) .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts (e.g., DMF vs. DCM) on reaction kinetics .

- Experimental Validation : Quantum mechanics/molecular mechanics (QM/MM) guides catalyst selection (e.g., CuI vs. Pd catalysts) to reduce side reactions .

Q. What mechanistic insights explain contradictory data on hydroxyl group reactivity in cross-coupling reactions?

- Methodological Answer : Contradictions arise from:

- Steric Effects : The cyclobutane ring restricts access to hydroxyl groups, reducing nucleophilicity. Bulky ligands (e.g., PtBu₃) enhance coupling efficiency .

- Electronic Effects : Electron-withdrawing trifluoromethyl groups destabilize intermediates. Kinetic isotope effect (KIE) studies differentiate between concerted vs. stepwise mechanisms .

Q. How do advanced separation techniques (e.g., membrane chromatography) resolve enantiomeric impurities in diol derivatives?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak® IC) with hexane/ethanol gradients (90:10 → 70:30) for baseline separation (α > 1.5) .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., (R)-1-phenylethylamine) to isolate >99% enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.